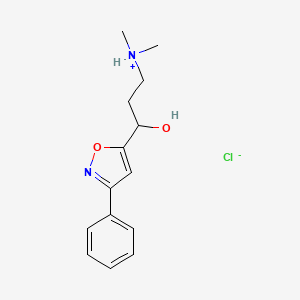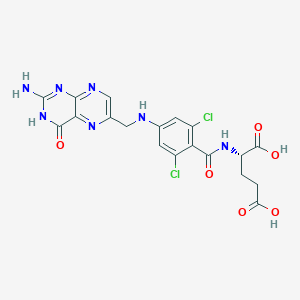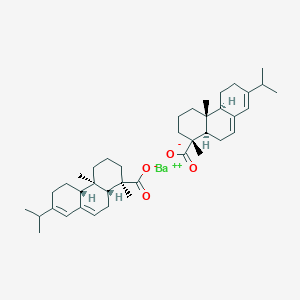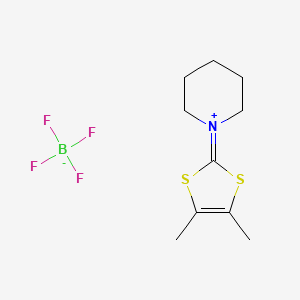
1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium tetrafluoroborate is an organosulfur compound with the molecular formula C10H16NS2BF4. This compound is known for its unique structure, which includes a dithiol ring and a piperidinium moiety. It is often used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium tetrafluoroborate typically involves the reaction of 4,5-dimethyl-1,3-dithiol-2-thione with piperidine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and the use of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or dithiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinium moiety can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium tetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Wirkmechanismus
The mechanism by which 1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium tetrafluoroborate exerts its effects involves interactions with various molecular targets and pathways. The dithiol ring can participate in redox reactions, influencing cellular redox balance and potentially leading to the generation of reactive oxygen species. The piperidinium moiety can interact with biological membranes, affecting membrane fluidity and permeability. These interactions can modulate various cellular processes, including signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
1-(4,5-Dimethyl-1,3-dithiol-2-ylidene)piperidinium tetrafluoroborate can be compared with other similar compounds, such as:
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate: This compound has a similar tetrafluoroborate anion but features an imidazolium cation instead of a piperidinium cation.
4,5-Dicyano-1,3-dithiol-2-one: This compound contains a dithiol ring similar to this compound but has cyano groups instead of methyl groups.
The uniqueness of this compound lies in its combination of the dithiol ring and piperidinium moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H16BF4NS2 |
|---|---|
Molekulargewicht |
301.2 g/mol |
IUPAC-Name |
1-(4,5-dimethyl-1,3-dithiol-2-ylidene)piperidin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C10H16NS2.BF4/c1-8-9(2)13-10(12-8)11-6-4-3-5-7-11;2-1(3,4)5/h3-7H2,1-2H3;/q+1;-1 |
InChI-Schlüssel |
ACSCYWOSKSRUPA-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.CC1=C(SC(=[N+]2CCCCC2)S1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


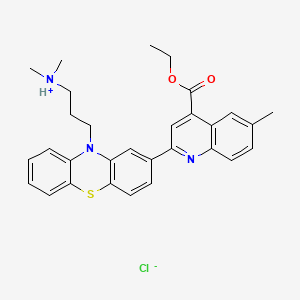
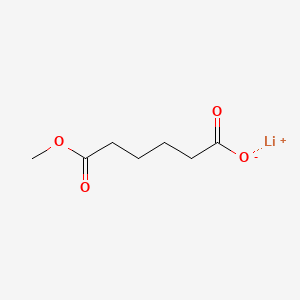
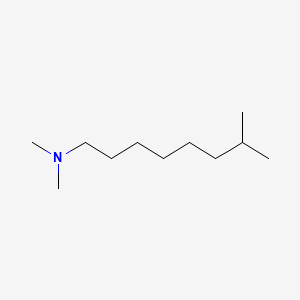
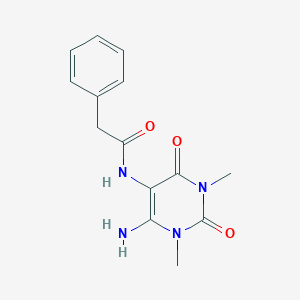
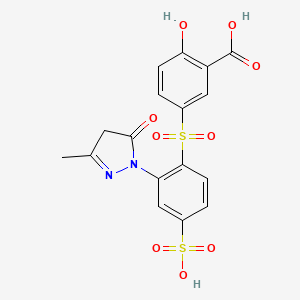
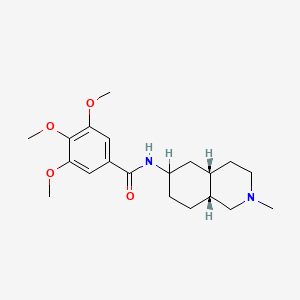
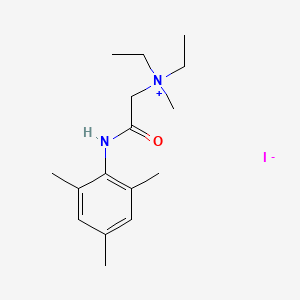
![Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13766869.png)
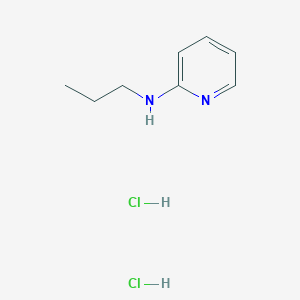
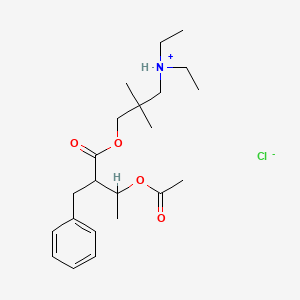
![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[(P-tolyl)azo]nicotinonitrile](/img/structure/B13766883.png)
